molecular formula C8H6F3NO2 B1279408 2-amino-5-(trifluoromethyl)benzoic Acid CAS No. 83265-53-6

2-amino-5-(trifluoromethyl)benzoic Acid

Cat. No. B1279408
Key on ui cas rn: 83265-53-6
M. Wt: 205.13 g/mol
InChI Key: GLCQUPLYYXSPQB-UHFFFAOYSA-N
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Patent
US08153642B2

Procedure details

4-(trifluoromethyl)aniline (25 g, 0.15 mol) was dissolved in THF (275 mL), then treated with Boc anhydride (41 g, 0.19 mol), ET3N (19 g, 0.19 mol), and 4-(dimethylamino)pyridine (0.1 g, 0.8 mmol). The mixture was refluxed for 3 hours, the solvents removed in vacuo, and the organic residue dissolved in EtOAc, washed with 1 M NaOH, then 1 M HCl, then dried and concentrated. The resulting product was recrystallized from heptane yielding 39 g final product as a white solid. The solid (0.15 mol) was dissolved in THF (350 mL) and cooled to −78° C. under nitrogen, then treated dropwise with BuLi (1.6 M in hexane, 282 mL, 0.45 mol). After 1 h, the solution was warmed to 0° C. and held for 1.5 h. The mixture was poured onto excess solid CO2 and stirred overnight at RT. After partitioning against 1 M HCl, the THF layer was evaporated and the residue dissolved in EtOAc, washed with 1 M HCl, then dried and concentrated. The solid product was triturated with hexan to yield the final product as a white solid (15.8 g). LC/MS retention time 2.70 min, m/z (obs, M−H)=304.1. Finally the Boc anthranilate (11.3 g) was dissolved in CH2CL2 (26 mL) and treated with TFA (21 mL). After stirring at RT for 2 h, the solution was dried in vacuo, the resulting residue dissolved in toluene (100 mL), concentrated to dryness, and the dissolution/drying process repeated twice more, yielding the desired product as a white solid (10.8 g), LC/MS retention time 1.2 min, m/z (obs, M−H)=204.0.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two
[Compound]
Name
solid
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Name
Quantity
282 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.CC([O:16][C:17](OC(OC(C)(C)C)=O)=[O:18])(C)C.[Li]CCCC.C(=O)=O>C1COCC1.CN(C)C1C=CN=CC=1>[NH2:7][C:6]1[CH:8]=[CH:9][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:4][C:5]=1[C:17]([OH:18])=[O:16]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Name
Quantity
275 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
41 g
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
0.1 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
solid
Quantity
0.15 mol
Type
reactant
Smiles
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
282 mL
Type
reactant
Smiles
[Li]CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the organic residue dissolved in EtOAc
WASH
Type
WASH
Details
washed with 1 M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
1 M HCl, then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting product was recrystallized from heptane yielding 39 g final product as a white solid
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to 0° C.
WAIT
Type
WAIT
Details
held for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After partitioning against 1 M HCl
CUSTOM
Type
CUSTOM
Details
the THF layer was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc
WASH
Type
WASH
Details
washed with 1 M HCl
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid product was triturated with hexan

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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